(2,3,9,10,16,17,23,24-Octaaminophthalocyaninato)nickel(II)
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Overview
Description
(2,3,9,10,16,17,23,24-Octaaminophthalocyaninato)nickel(II) is a complex compound that belongs to the phthalocyanine family. Phthalocyanines are macrocyclic compounds with a wide range of applications due to their unique chemical and physical properties. This particular compound features eight amino groups attached to the phthalocyanine ring, coordinated with a nickel(II) ion at the center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,9,10,16,17,23,24-Octaaminophthalocyaninato)nickel(II) typically involves the cyclotetramerization of substituted phthalonitriles in the presence of a nickel salt. One common method is the reaction of 4,5-diaminophthalonitrile with nickel(II) chloride in a high-boiling solvent such as quinoline or dimethylformamide (DMF). The reaction is usually carried out under reflux conditions for several hours, followed by purification through column chromatography or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process can be optimized using advanced techniques such as high-performance liquid chromatography (HPLC) and crystallization under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
(2,3,9,10,16,17,23,24-Octaaminophthalocyaninato)nickel(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres to prevent oxidation.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalocyanine derivatives with different oxidation states, while substitution reactions can produce various alkylated or acylated phthalocyanine compounds .
Scientific Research Applications
(2,3,9,10,16,17,23,24-Octaaminophthalocyaninato)nickel(II) has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic reactions, including oxidation and reduction processes.
Biology: Investigated for its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light irradiation.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Mechanism of Action
The mechanism of action of (2,3,9,10,16,17,23,24-Octaaminophthalocyaninato)nickel(II) involves its ability to interact with various molecular targets and pathways. In catalysis, the nickel center can facilitate electron transfer processes, while the amino groups can participate in hydrogen bonding and coordination with substrates. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components and induce cell death .
Comparison with Similar Compounds
Similar Compounds
- (2,3,9,10,16,17,23,24-Octaaminophthalocyaninato)copper(II)
- (2,3,9,10,16,17,23,24-Octaaminophthalocyaninato)zinc(II)
- (2,3,9,10,16,17,23,24-Octaaminophthalocyaninato)cobalt(II)
Uniqueness
(2,3,9,10,16,17,23,24-Octaaminophthalocyaninato)nickel(II) is unique due to its specific electronic properties and coordination chemistry. The presence of nickel(II) imparts distinct catalytic and electronic characteristics compared to other metal phthalocyanines. Additionally, the eight amino groups provide multiple sites for functionalization, making it a versatile compound for various applications .
Properties
Molecular Formula |
C32H24N16Ni |
---|---|
Molecular Weight |
691.3 g/mol |
IUPAC Name |
2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-6,7,15,16,24,25,33,34-octamine;nickel(2+) |
InChI |
InChI=1S/C32H24N16.Ni/c33-17-1-9-10(2-18(17)34)26-41-25(9)45-27-11-3-19(35)20(36)4-12(11)29(42-27)47-31-15-7-23(39)24(40)8-16(15)32(44-31)48-30-14-6-22(38)21(37)5-13(14)28(43-30)46-26;/h1-8H,33-40H2;/q-2;+2 |
InChI Key |
FRNLBPSBTFOFPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1N)N)C3=NC4=NC(=NC5=C6C=C(C(=CC6=C([N-]5)N=C7C8=CC(=C(C=C8C(=N7)N=C2[N-]3)N)N)N)N)C9=CC(=C(C=C94)N)N.[Ni+2] |
Origin of Product |
United States |
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